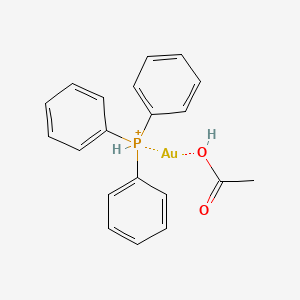
Acetic acid;gold;triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;gold;triphenylphosphanium is a compound that combines the properties of acetic acid, gold, and triphenylphosphanium. This unique combination results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;gold;triphenylphosphanium typically involves the reaction of gold salts with triphenylphosphine in the presence of acetic acid. One common method is to react gold(III) acetate with triphenylphosphine under controlled conditions to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and minimize impurities. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;gold;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form gold nanoparticles, which have unique catalytic properties.
Substitution: The triphenylphosphanium ligand can be substituted with other ligands to form different gold complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like peracetic acid and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce gold(III) complexes, while reduction reactions can yield gold nanoparticles .
Scientific Research Applications
Acetic acid;gold;triphenylphosphanium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;gold;triphenylphosphanium involves its interaction with various molecular targets and pathways. The gold center can act as a catalytic site, facilitating chemical reactions by stabilizing transition states and lowering activation energies . The triphenylphosphanium ligand enhances the compound’s solubility and stability, allowing it to interact with biological membranes and other cellular components . The acetic acid component can serve as a proton shuttle, transferring protons between reaction centers and facilitating proton-coupled electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Gold(III) acetate: A compound with similar gold content but different ligands, used in the synthesis of gold nanoparticles.
Triphenylphosphine gold(I) chloride: Another gold-phosphine complex with different reactivity and applications.
Uniqueness
Acetic acid;gold;triphenylphosphanium is unique due to the combination of acetic acid, gold, and triphenylphosphanium, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, from catalysis to medicine, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
24169-88-8 |
|---|---|
Molecular Formula |
C20H20AuO2P+ |
Molecular Weight |
520.3 g/mol |
IUPAC Name |
acetic acid;gold;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C2H4O2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;/h1-15H;1H3,(H,3,4);/p+1 |
InChI Key |
NUTGXZNAEWIDCP-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


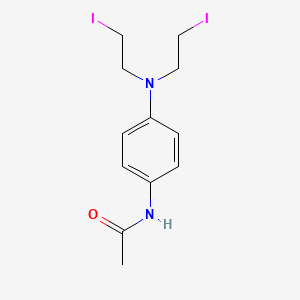
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)


![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)


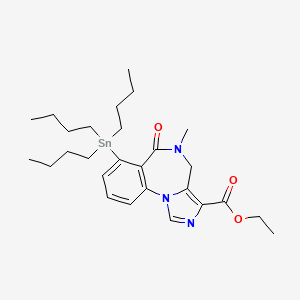
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
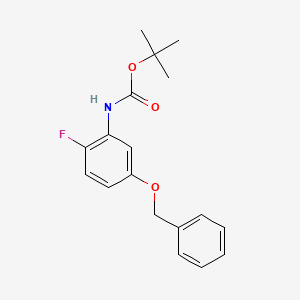
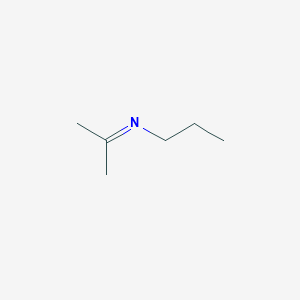

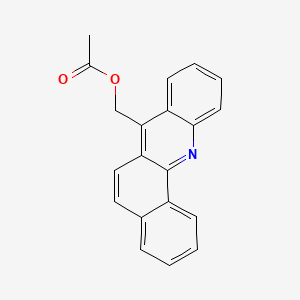
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
